2-Methyl-2-(o-tolyl)pyrrolidine
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Overview
Description
2-Methyl-2-(o-tolyl)pyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring substituted with a methyl group and an ortho-tolyl group. Pyrrolidine derivatives are significant in organic, medicinal, and pharmaceutical chemistry due to their presence in biologically active molecules and drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(o-tolyl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl₂), which simplifies the process by avoiding the need for classical N-protection/O-activation/cyclization/deprotection sequences . Another method involves the [3+2] dipolar cycloaddition of azomethine ylides with vinyl ketones, which proceeds smoothly under mild conditions and provides high yields .
Industrial Production Methods: Industrial production methods for pyrrolidine derivatives often involve large-scale cyclization reactions, utilizing readily available starting materials and efficient catalysts to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired product and scale of production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-(o-tolyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: Conversion to pyrrolidin-2-ones through oxidative processes.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products:
Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction: Reduced forms of the original compound with modified functional groups.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
2-Methyl-2-(o-tolyl)pyrrolidine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(o-tolyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidin-2-ones: These compounds share the pyrrolidine core and exhibit similar chemical reactivity and biological activities.
Pyrrolidine-2,5-diones: Another class of pyrrolidine derivatives with distinct structural features and applications.
Prolinol: A pyrrolidine derivative used in various synthetic and medicinal chemistry applications.
Uniqueness: 2-Methyl-2-(o-tolyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ortho-tolyl group enhances its reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-methyl-2-(2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-10-6-3-4-7-11(10)12(2)8-5-9-13-12/h3-4,6-7,13H,5,8-9H2,1-2H3 |
InChI Key |
UNGAYJKKNNKHJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCCN2)C |
Origin of Product |
United States |
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